2-Chloro-6-nitrobenzonitrile
Overview
Description
2-Chloro-6-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O2. It is a yellow to green crystalline powder and is primarily used as an intermediate in the synthesis of various chemical products. The compound is known for its applications in the pharmaceutical and agrochemical industries due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-nitrobenzonitrile can be synthesized through the cyanation of 1,2-dichloro-3-nitrobenzene. This process involves the reaction of 1,2-dichloro-3-nitrobenzene with a metal cyanide, such as sodium cyanide or copper cyanide, in the presence of aprotic amides. The reaction is typically carried out at temperatures ranging from 100°C to 200°C for 5 to 15 hours .
Industrial Production Methods: In industrial settings, this compound is produced by treating this compound with chlorine gasThe yield of this process is typically high, with a purity of at least 99% .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be displaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2-chloro-6-aminobenzonitrile.
Oxidation: Formation of various oxidized derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-Chloro-6-nitrobenzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitrobenzonitrile involves its reactivity with various nucleophiles and electrophiles. The nitro and cyano groups in the compound make it highly reactive, allowing it to participate in a wide range of chemical reactions. These reactions often involve the formation of intermediates that can further react to form the desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
- 2-Chloro-5-nitrobenzonitrile
- 2,6-Dichlorobenzonitrile
- 4-Nitrobenzonitrile
- 3-Nitrobenzonitrile
Comparison: 2-Chloro-6-nitrobenzonitrile is unique due to the specific positioning of the chloro and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, 2,6-Dichlorobenzonitrile has two chloro groups, which can affect its reactivity compared to this compound. Similarly, the presence of a nitro group in 4-Nitrobenzonitrile at a different position alters its chemical behavior .
Properties
IUPAC Name |
2-chloro-6-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLCARBDIRRRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215953 | |
Record name | 6-Chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-07-1 | |
Record name | 2-Chloro-6-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6575-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-6-nitrobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQR38S559T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Aprotic solvents, unlike protic solvents, do not have hydrogen atoms bound to highly electronegative atoms like oxygen or nitrogen. This absence of acidic hydrogen atoms in aprotic solvents prevents unwanted side reactions with the reactants, such as hydrolysis of the cyanide ion, ensuring a higher yield of the desired product, 2-chloro-6-nitrobenzonitrile [].
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